N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

Aqueous Solubility Bioconjugation Fluorescence Assays

The compound, also known as N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 chloride (CAS 2107273-54-9), is a chemically modified asymmetric pentamethine cyanine (Cy5) derivative with a molecular formula of C₆₃H₉₉ClN₂O₁₈ and a molecular weight of 1207.9 g/mol. It belongs to the class of near-infrared (NIR) fluorescent dyes, characterized by an excitation/emission maximum at approximately 649/667 nm.

Molecular Formula C63H99ClN2O18
Molecular Weight 1207.9 g/mol
Cat. No. B15623518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5
Molecular FormulaC63H99ClN2O18
Molecular Weight1207.9 g/mol
Structural Identifiers
InChIInChI=1S/C63H99N2O18.ClH/c1-9-21-69-30-33-75-42-43-79-45-47-81-49-51-83-55-16-18-59-57(53-55)63(4,5)61(65(59)20-23-71-32-35-77-40-37-73-28-25-67-7)14-12-10-11-13-60-62(2,3)56-52-54(82-50-48-80-46-44-78-41-38-74-29-26-68-8)15-17-58(56)64(60)19-22-70-31-34-76-39-36-72-27-24-66-6;/h1,10-18,52-53H,19-51H2,2-8H3;1H/q+1;/p-1
InChIKeyAQXZWLODURMDEF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride: Technical Specifications and Procurement Information


The compound, also known as N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 chloride (CAS 2107273-54-9), is a chemically modified asymmetric pentamethine cyanine (Cy5) derivative with a molecular formula of C₆₃H₉₉ClN₂O₁₈ and a molecular weight of 1207.9 g/mol . It belongs to the class of near-infrared (NIR) fluorescent dyes, characterized by an excitation/emission maximum at approximately 649/667 nm . The core indolenine fluorophore is functionalized with multiple polyethylene glycol (PEG) chains (specifically m-PEG4) to enhance aqueous solubility and biocompatibility, and includes a terminal propargyl (alkyne) group that enables bioorthogonal conjugation via copper-catalyzed or strain-promoted click chemistry .

Why Standard Cy5 and Simple Alkyne Derivatives Cannot Replace (2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride


Generic Cy5 dyes suffer from poor aqueous solubility and a propensity for non-specific binding, which can lead to aggregation-caused quenching and high background fluorescence, severely limiting their utility in sensitive biological assays and demanding in vivo imaging . While simpler Cy5-alkyne derivatives offer a conjugation handle, they retain these core limitations. This specific compound is engineered with an extensive PEG architecture on multiple indole positions to fundamentally alter its physicochemical properties, enhancing solubility and reducing aggregation, while providing a unique reactive handle for precise biomolecular labeling. These engineered features create distinct performance characteristics that are not present in its simpler analogs [1].

Quantitative Differentiation of (2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride from Analogs


Enhanced Aqueous Solubility via Multiple PEG4 Chains vs. Unmodified Cy5 or Mono-PEG Analogs

The target compound's four m-PEG4 chains confer superior aqueous solubility compared to standard Cy5 dyes or derivatives with fewer PEG units. Standard non-sulfonated Cy5 alkyne exhibits low aqueous solubility and requires organic co-solvents for effective biomolecule labeling, increasing the risk of denaturation or precipitation in biological assays . In contrast, the target compound's extensive PEG network is specifically designed to overcome this limitation, enabling its direct use in aqueous buffers without organic co-solvents . This design is supported by research showing that even asymmetric Cy5 dyes with a single PEG chain exhibit significantly improved solubility and reduced aggregation, underscoring the quantitative benefit of PEGylation [1].

Aqueous Solubility Bioconjugation Fluorescence Assays

Bioorthogonal Conjugation Capability via Single Propargyl Group vs. Unreactive Cy5 or Multi-Functional Analogs

Unlike standard Cy5 dyes which lack a reactive handle for site-specific conjugation, this compound features a single terminal propargyl (alkyne) group . This enables highly specific and efficient covalent attachment to azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) . In contrast to bis-alkyne derivatives like N,N'-bis-(propargyl-PEG4)-Cy5 (MW 819.48), the single alkyne group on the target compound prevents the formation of undesired cross-linked byproducts when labeling mono-functionalized biomolecules, ensuring a cleaner, more predictable product .

Click Chemistry Bioorthogonal Labeling PROTACs

Reduced Aggregation and Non-Specific Binding vs. Sulfonated Cy5 in Intracellular Environments

While sulfonation (e.g., Sulfo-Cy5) is a common strategy to increase aqueous solubility and reduce non-specific binding by introducing negative charges, it can hinder cellular uptake and interfere with certain biological interactions [1]. The target compound utilizes non-ionic, hydrophilic PEG chains for solubilization, which avoids introducing additional charge. Research on asymmetric Cy5 dyes containing PEG chains demonstrates that this non-ionic approach reduces aggregation and improves cell permeability compared to sulfonated analogs, leading to a higher signal-to-noise ratio in cellular imaging [2]. This class of evidence suggests that the PEGylated Cy5 architecture provides a balanced profile of high solubility and low non-specific binding without the charge-related drawbacks of sulfonation.

Intracellular Imaging Reduced Aggregation Non-Specific Binding

Optimal Application Scenarios for (2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride


High-Contrast, Site-Specific Labeling of Sensitive Proteins for In Vitro Assays

The compound's high aqueous solubility and bioorthogonal alkyne handle make it ideal for labeling azide-modified antibodies, recombinant proteins, or oligonucleotides in fully aqueous buffers . This avoids the use of denaturing organic co-solvents required for non-PEGylated dyes , thereby preserving the native conformation and activity of the biomolecule. The single alkyne group ensures a defined 1:1 dye-to-protein ratio, yielding a homogeneous conjugate suitable for quantitative fluorescence polarization assays, FRET, and single-molecule fluorescence studies.

Intracellular Imaging and Tracking with Reduced Background

For live-cell imaging applications, such as tracking protein trafficking or visualizing intracellular metabolites, this compound offers a significant advantage. Its non-ionic PEG network reduces non-specific binding and aggregation, a common source of high background in cellular environments [1]. This property enables cleaner, higher-contrast imaging of specific subcellular structures compared to more hydrophobic or highly charged Cy5 analogs.

Construction of Multicolor Fluorescent Probes for Complex Biological Analysis

The Cy5 core of this compound provides a distinct NIR fluorescence profile (Ex/Em ~649/667 nm) that is separable from other common fluorophores like Cy3 (Ex/Em ~550/570 nm) [2]. Its alkyne handle allows it to be conjugated to one set of biomolecules, while an orthogonal dye (e.g., Cy3-azide) is used for another, enabling multiplexed detection in a single sample. This is essential for advanced applications like multi-parameter flow cytometry, complex immunofluorescence panels, and studying protein-protein interaction networks.

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